molecular formula C22H17N5O4S B11250940 N-(3-Acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

N-(3-Acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B11250940
M. Wt: 447.5 g/mol
InChI Key: SKWPSDWSSROAPM-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole ring, a triazolopyridazine core, and an acetylphenyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and triazolopyridazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, coatings, or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide include other triazolopyridazine derivatives, benzodioxole-containing compounds, and acetylphenyl derivatives.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer specific properties and activities not found in other similar compounds

Properties

Molecular Formula

C22H17N5O4S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17N5O4S/c1-13(28)14-3-2-4-16(9-14)23-21(29)11-32-22-25-24-20-8-6-17(26-27(20)22)15-5-7-18-19(10-15)31-12-30-18/h2-10H,11-12H2,1H3,(H,23,29)

InChI Key

SKWPSDWSSROAPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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